Decarbamoylneosaxitoxin

Description

Role in the Saxitoxin (B1146349) (STX) Group of Neurotoxins

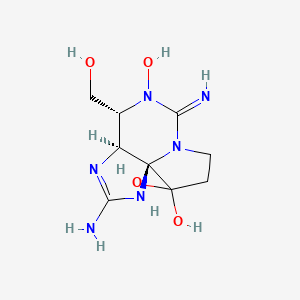

The saxitoxin (STX) group represents the foundational structure of all paralytic shellfish toxins. aesan.gob.es These compounds are characterized by a unique tricyclic perhydropurine skeleton. wikipedia.org Decarbamoylneosaxitoxin is a specific analogue within this group, closely related to both saxitoxin (STX) and neosaxitoxin (NEO). wikipedia.org It is structurally a derivative of neosaxitoxin, from which the carbamoyl (B1232498) group has been removed. nih.gov This structural modification, specifically the hydroxylation at the N-1 position (which defines it as a "neo" analogue) and the absence of the carbamoyl side-chain, distinguishes it from other members of the STX family and influences its chemical behavior and interaction with biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,11,16-19H,1-3H2,(H3,10,12,13)/t4-,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMXVBFFVVLQFX-PJPYAQQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880100 | |

| Record name | Decarbamoylneosaxitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-58-9 | |

| Record name | Decarbamoylneosaxitoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68683-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarbamoylneosaxitoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarbamoylneosaxitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68683-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Origin of Decarbamoylneosaxitoxin

Natural Producers of Paralytic Shellfish Toxins

Decarbamoylneosaxitoxin, along with other PSTs, is primarily produced by a diverse range of microorganisms, including both marine dinoflagellates and freshwater cyanobacteria. nih.govebi.ac.uk

Marine Dinoflagellates

Several species of marine dinoflagellates are well-documented producers of PSTs, including decarbamoylneosaxitoxin. These microscopic algae are a crucial component of marine phytoplankton. Notable producers include:

Alexandrium : Various species within this genus, such as Alexandrium tamarense, Alexandrium minutum, and Alexandrium catenella, are significant contributors to PST production in marine environments. bezpecnostpotravin.czfrontiersin.org

Gymnodinium : Gymnodinium catenatum is another prominent dinoflagellate known to produce a variety of PSTs, including the precursors to decarbamoylneosaxitoxin. mdpi.comevitachem.com

Pyrodinium : Pyrodinium bahamense is a tropical dinoflagellate species also recognized as a producer of these toxins. mdpi.com

Freshwater Cyanobacteria

In freshwater ecosystems, certain species of cyanobacteria, also known as blue-green algae, are responsible for producing PSTs. These include:

Anabaena : Species like Anabaena circinalis have been identified as producers of saxitoxin (B1146349) and its analogues. mdpi.com

Cylindrospermopsis : Cylindrospermopsis raciborskii is a well-studied freshwater cyanobacterium that possesses the genetic machinery for PST synthesis. mdpi.comnih.gov

Aphanizomenon : Some strains of Aphanizomenon gracile have been shown to produce saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin (B1670104). ebi.ac.uk

Planktothrix : While more commonly associated with other toxins, some research suggests potential for PST production in this genus.

Lyngbya : The filamentous cyanobacterium Lyngbya wollei is known to produce a unique profile of PSTs. ebi.ac.uk

Genetic and Enzymatic Pathways in Saxitoxin Biosynthesis

The production of decarbamoylneosaxitoxin is a complex process governed by a specific set of genes and enzymes. The core of this process is the saxitoxin biosynthetic gene cluster, commonly referred to as the sxt gene cluster. mdpi.com

Identification and Characterization of Saxitoxin Biosynthetic Gene Clusters (sxt)

The sxt gene cluster was first identified in cyanobacteria and is a large cluster containing numerous genes that code for the enzymes required for saxitoxin synthesis. mdpi.comnih.gov This cluster spans approximately 35 kilobases and encodes for a variety of enzymes, including polyketide synthases, amidinotransferases, and tailoring enzymes that modify the core saxitoxin structure. nih.gov While the sxt gene cluster is well-characterized in several cyanobacterial species, research into the genetic basis of PST production in dinoflagellates is more complex due to their larger and more intricate genomes. mdpi.com However, homologs of many sxt genes have been identified in toxic dinoflagellate species, suggesting a shared evolutionary origin or horizontal gene transfer of the biosynthetic pathway. frontiersin.orgmdpi.com

Comparative Analysis of Biosynthetic Shunt Pathways in Different Producing Organisms

The diversity of PST analogues, including decarbamoylneosaxitoxin, arises from variations in the biosynthetic pathway and the presence of different "tailoring" enzymes in producer organisms. These enzymes modify the basic saxitoxin structure, leading to a wide array of related toxins.

Data from studies on dinoflagellates and cyanobacteria suggest that the initial stages of the saxitoxin biosynthesis and related shunt pathways are largely conserved between these two groups of organisms. google.com However, the specific toxin profile of a particular organism is determined by the presence or absence of genes encoding for specific modifying enzymes. For instance, the production of neosaxitoxin derivatives like decarbamoylneosaxitoxin involves an N-hydroxylation step, which is catalyzed by a specific enzyme within the pathway. The presence and activity of this enzyme will dictate whether an organism produces primarily saxitoxin or neosaxitoxin analogues.

Biotransformation and Metabolic Pathways within Organisms

Once produced, decarbamoylneosaxitoxin and other PSTs can undergo further modifications, not only within the producer organism but also in organisms that consume them, such as shellfish and even humans.

In humans, ingested PSTs can also be metabolized. Studies have shown that after ingestion, saxitoxin can be enzymatically oxidized to form neosaxitoxin. uchile.cl Similarly, the carbamoyl (B1232498) group of saxitoxin can be hydrolyzed to form decarbamoylsaxitoxin in tissues like the liver, kidney, and lung. ebi.ac.ukuchile.cl These metabolic transformations highlight the dynamic nature of these toxins within biological systems and underscore the complexity of assessing the risks associated with PSP.

Table 1: Natural Producers of Paralytic Shellfish Toxins

| Category | Organism | Toxin Analogs Produced (Examples) |

|---|---|---|

| Marine Dinoflagellates | Alexandrium spp. | Saxitoxin, Neosaxitoxin, Gonyautoxins |

| Gymnodinium catenatum | Saxitoxin, Neosaxitoxin, Decarbamoyl Gonyautoxins | |

| Pyrodinium bahamense | Saxitoxin, Neosaxitoxin | |

| Freshwater Cyanobacteria | Anabaena circinalis | Saxitoxin |

| Cylindrospermopsis raciborskii | Saxitoxin, Neosaxitoxin | |

| Aphanizomenon gracile | Saxitoxin, Neosaxitoxin, Decarbamoylsaxitoxin | |

| Lyngbya wollei | Unique Lyngbya wollei toxins (LWTs) |

Table 2: Key Genes in the Saxitoxin (sxt) Biosynthetic Gene Cluster

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| sxtA | Polyketide synthase-like enzyme | Initiates the biosynthesis by condensing acetate (B1210297) and arginine. mdpi.com |

| sxtG | Amidinotransferase | Transfers an amidino group to the growing molecule. mdpi.com |

| sxtB | Cyclase | Catalyzes the formation of the first heterocyclic ring. mdpi.com |

| sxtH/T | Dioxygenase | Involved in hydroxylation reactions. mdpi.com |

| sxtI | O-carbamoyltransferase | Transfers a carbamoyl group, converting decarbamoyl derivatives to their carbamoylated forms. frontiersin.org |

| sxtN | N-sulfotransferase | Adds a sulfo group to the carbamoyl chain. nih.gov |

Formation of Decarbamoyl Analogs through Enzymatic Hydrolysis

The formation of decarbamoyl analogs, including decarbamoylneosaxitoxin, is primarily attributed to enzymatic hydrolysis. researchgate.net This process involves the removal of the carbamoyl group from the parent saxitoxin molecule or its derivatives.

Research has identified specific enzymes, known as carbamoylases, that catalyze this hydrolysis. researchgate.net For instance, a carbamoylase purified from the digestive glands of the Japanese clam Mactra chinensis has been shown to hydrolyze the carbamoyl moiety of paralytic shellfish toxins. researchgate.net This enzymatic activity is not limited to a single species and has been reported in various shellfish. researchgate.net The presence of these enzymes in bivalve molluscs suggests a mechanism for the biotransformation of ingested toxins. mdpi.com

The enzymatic hydrolysis can occur on both carbamate (B1207046) and N-sulfocarbamoyl toxins. researchgate.net The efficiency of this reaction can be influenced by the stereochemistry of the toxin molecule, particularly at the C-11 position. researchgate.net For example, the hydrolysis of hydroxybenzoate decarbamoylsaxitoxin analogues can yield decarbamoylsaxitoxin and decarbamoylneosaxitoxin. ebi.ac.uk This process underscores the role of enzymatic action in diversifying the profile of saxitoxin analogs found in contaminated shellfish.

Oxidative Transformations within the Toxin Structure

Oxidative transformations play a crucial role in the biosynthesis and subsequent modification of the saxitoxin framework, leading to the formation of various analogs, including neosaxitoxin and its decarbamoyl derivative.

The biosynthesis of saxitoxin itself involves a series of complex enzymatic steps. mdpi.commdpi.com Key to the formation of neosaxitoxin is the N1-hydroxylation of the saxitoxin core. This oxidation is a critical step that introduces a hydroxyl group at the N-1 position of the tetrahydropurine nucleus. ebi.ac.ukwho.int In humans, this N1-oxidation has been observed in liver microsomes, where saxitoxin can be converted to neosaxitoxin. who.int

Furthermore, the saxitoxin molecule is susceptible to oxidation at the C8 guanidino group, particularly at a pH greater than 8. mdpi.com Exposure to light can also accelerate its oxidative degradation. mdpi.com

Within the broader biosynthetic pathway of paralytic shellfish toxins, specific enzymes have been identified that carry out precise C-H hydroxylation reactions. acs.org Rieske oxygenases, such as SxtT, are responsible for the selective hydroxylation of a tricyclic precursor to saxitoxin. acs.orgnoaa.gov Another Rieske oxygenase, GxtA, selectively hydroxylates saxitoxin to produce gonyautoxin, another class of saxitoxin analogs. acs.org While not directly forming decarbamoylneosaxitoxin, these oxidative steps highlight the enzymatic machinery capable of modifying the core saxitoxin structure with high precision. acs.org The combination of enzymatic decarbamoylation and oxidative transformations ultimately gives rise to the diverse suite of saxitoxin analogs, including decarbamoylneosaxitoxin, found in nature.

Ecological and Environmental Dynamics of Decarbamoylneosaxitoxin

Association with Harmful Algal Blooms (HABs)

Harmful algal blooms are a global phenomenon characterized by the rapid increase in the population of algae in marine or freshwater systems. wikipedia.orgiaea.org These blooms can have detrimental effects on the surrounding environment, including the production of potent toxins like decarbamoylneosaxitoxin. wikipedia.org The occurrence and toxicity of these blooms are influenced by a complex interplay of environmental factors.

Environmental Factors Influencing Toxin Production and Bloom Dynamics

The production of decarbamoylneosaxitoxin and the dynamics of the algal blooms that produce it are governed by a variety of environmental factors. These include:

Nutrient Availability: The overabundance of nutrients, such as fixed nitrogen (nitrates, ammonia, urea) and phosphate, from agricultural runoff, industrial pollution, and urban areas can fuel the growth of toxin-producing algae. wikipedia.org

Temperature: Different species of toxin-producing algae have optimal temperature ranges for growth and toxin synthesis. mdpi.com Extreme temperatures can inhibit enzyme activity and, consequently, toxin production. mdpi.com Global climate change and the resulting increase in water temperatures are expected to exacerbate the frequency and intensity of HABs. wikipedia.org

Light: As photosynthetic organisms, the growth of these algae is dependent on light availability. Light intensity can affect the production and release of cyanotoxins. researchgate.net

Salinity: Salinity levels in marine and brackish waters play a crucial role in the distribution and toxin-producing capacity of dinoflagellate populations. mdpi.com

Aeration: Studies have shown that aeration can lead to a marked increase in the biomass and productivity of some toxin-producing dinoflagellates. google.com

Spatial and Temporal Distribution Patterns of Toxin Occurrence

The distribution of decarbamoylneosaxitoxin is intrinsically linked to the spatial and temporal patterns of the algal blooms that produce it. These patterns are often unpredictable and can vary significantly. frdc.com.au Monitoring programs for toxic microalgae and shellfish are crucial for minimizing public health risks. mdpi.com

In regions like the UK, the spatial and temporal distribution of some toxin-producing organisms is not well understood, highlighting the need for molecular-based monitoring methods. gov.scot In other areas, such as Galicia in the NW Iberian Peninsula, monitoring has revealed seasonal peaks of toxicity in the spring-early summer and autumn, with differing toxin profiles. nih.gov The toxin profiles in the southern parts of the Atlantic coast and the Cantabrian Sea have been observed to differ from those in the northern regions. nih.gov

Toxin Accumulation and Trophic Transfer in Aquatic Ecosystems

Decarbamoylneosaxitoxin and other PSTs can accumulate in various aquatic organisms, posing a risk to both the ecosystem and human consumers of seafood. mdpi.comfao.org This accumulation occurs through the food web, a process known as trophic transfer. nih.gov

Accumulation Profiles in Bivalve Molluscs and Other Marine Organisms

Bivalve molluscs, such as mussels, clams, oysters, and scallops, are filter-feeders and can accumulate significant amounts of PSTs, including decarbamoylneosaxitoxin, by ingesting toxic algae. mdpi.comresearchgate.net This accumulation makes them a primary vector for paralytic shellfish poisoning (PSP) in humans. mdpi.com

The accumulation and biotransformation of these toxins can vary considerably among different bivalve species. researchgate.net Some species are rapid detoxifiers, while others may retain the toxins for months or even years. researchgate.net For instance, certain clam species exhibit rapid enzymatic decarbamoylation, a process that can alter the toxicity of the accumulated compounds. researchgate.net In contrast, species like Mya arenaria and Mytilus edulis show limited toxin metabolism. researchgate.net

Studies have detected decarbamoylneosaxitoxin and other PSTs in a variety of shellfish species. For example, a study in Latin America found a wide range of PST concentrations in shellfish, with some samples far exceeding regulatory limits. mdpi.com In Galicia, PSTs were detected in over half of the analyzed samples, with GTX1,4 being the most significant contributor to toxicity. nih.gov

The accumulation of these toxins is not limited to bivalve molluscs. They have also been found in other marine organisms, including gastropods and southern rock lobsters. frdc.com.aunih.gov The toxin profile in these organisms can provide insights into the timing of toxic blooms. researchgate.net

Environmental Fate and Degradation Pathways of Decarbamoylneosaxitoxin

The persistence of decarbamoylneosaxitoxin in the environment is influenced by both biological and non-biological degradation processes. While PSTs are generally considered resistant to biological degradation, some studies have shown that natural factors can contribute to their breakdown. mdpi.com

Natural lake bacterioplankton have been shown to reduce the concentrations of saxitoxin (B1146349) and its analogs. researchgate.netmdpi.com Sunlight can also play a role in the degradation of these toxins. researchgate.netmdpi.com Exposure to natural or simulated sunlight has been observed to reduce both intracellular and extracellular PSTs. researchgate.net

Furthermore, some microorganisms are capable of transforming PSTs. For instance, biologically active sand filters have been shown to convert less toxic PST analogs into more toxic forms of gonyautoxin. mdpi.com Marine bacteria, such as those from the genus Pseudoalteromonas, isolated from the digestive tracts of blue mussels, have demonstrated the ability to degrade PSTs. mdpi.com

The table below provides a summary of the accumulation of various paralytic shellfish toxins in different bivalve species.

| Toxin | Bivalve Species | Region | Key Findings | Reference |

| PSTs (including dcNEO) | Mussels, Clams, Oysters, Scallops | Global | Accumulate toxins by filtering toxic algae. Primary vector for PSP in humans. | mdpi.comresearchgate.net |

| PSTs | Various bivalves | Latin America | Wide range of toxin concentrations, some exceeding regulatory limits. | mdpi.com |

| PSTs (GTX1,4 dominant) | Various bivalves | Galicia, NW Iberian Peninsula | Detected in over 55% of samples, with seasonal peaks in spring and autumn. | nih.gov |

| PSTs | Southern Rock Lobster | Tasmania | First comprehensive field study on PST accumulation in this species. | frdc.com.au |

| dcNEO and other PSTs | Various shellfish | United Kingdom | Temporal and spatial distribution is poorly understood. | gov.scot |

Molecular and Cellular Mechanisms of Decarbamoylneosaxitoxin Action

Interaction with Voltage-Gated Sodium Channels (NaV)

Decarbamoylneosaxitoxin, like other saxitoxin (B1146349) analogs, exerts its toxic effects by binding to a specific receptor site on the alpha-subunit of voltage-gated sodium channels. nih.gov This interaction is highly specific and is the fundamental cause of the physiological effects observed in paralytic shellfish poisoning.

Molecular Basis of Ion Conductance Blockade

The blockade of ion conductance by decarbamoylneosaxitoxin is a result of its physical obstruction of the sodium channel pore. The toxin binds to receptor site 1 located at the outer vestibule of the channel. nih.gov This binding event physically occludes the pore, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

The key to this interaction lies in the positively charged guanidinium (B1211019) groups of the toxin molecule. mdpi.com These groups interact with negatively charged amino acid residues within the P-loops of the four homologous domains (I-IV) that form the channel's outer pore. nih.gov Specifically, the guanidinium group at the 7, 8, and 9 positions of the saxitoxin backbone is thought to form an ion pair with a glutamate (B1630785) residue (glutamate 387 in rat brain sodium channel II) in the channel pore. nih.gov The gem-diol at C-12 of the toxin is also believed to form hydrogen bonds with nearby amino acid residues, such as the carbonyl oxygen of asparagine 388, further stabilizing the toxin-channel complex. nih.gov The presence of the N1-hydroxyl group in decarbamoylneosaxitoxin, a feature it shares with neosaxitoxin, introduces additional interactions. This hydroxyl group can form a hydrogen bond with residues like tyrosine-401 in the rat skeletal muscle NaV channel, which contributes to a higher binding affinity compared to analogs lacking this group. nih.gov However, it also introduces a repulsive interaction with other residues like aspartate-400. nih.gov

A molecular docking study investigating the interaction of decarbamoylneosaxitoxin with the human NaV1.7 channel subtype calculated a free binding energy (ΔG) of -9.29 kcal/mol, indicating a stable and favorable interaction. researchgate.net This strong binding affinity underlies the potent inhibitory effect of the toxin on sodium ion conductance.

Characterization of Toxin Binding Sites

The binding site for decarbamoylneosaxitoxin is Site 1 of the voltage-gated sodium channel, a well-characterized receptor for various guanidinium toxins, including saxitoxin and tetrodotoxin. nih.gov This site is located on the extracellular side of the channel, within the pore-forming region (P-loops) of the α-subunit. The α-subunit itself is comprised of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The P-loops between S5 and S6 of each domain line the outer pore and contain the critical amino acid residues that interact with the toxin.

Studies on neosaxitoxin, which differs from decarbamoylneosaxitoxin only by the presence of a carbamoyl (B1232498) group, have provided significant insights into the specific interactions within this binding site. For the rat skeletal muscle NaV channel (μI), the N1-hydroxyl group and the adjacent guanidinium group of neosaxitoxin interact most strongly with aspartate-400 and tyrosine-401 in domain I. nih.gov An attractive interaction, likely a hydrogen bond, occurs between the N1-hydroxyl group and tyrosine-401, while a repulsive interaction exists with aspartate-400. nih.gov A potential attractive interaction with aspartate-1532 in domain IV has also been suggested. nih.gov Given the structural similarity, these interactions are highly relevant to understanding how decarbamoylneosaxitoxin binds to its target site.

Comparative Receptor Binding Studies with Saxitoxin Analogs

The potency of decarbamoylneosaxitoxin has been evaluated in comparison to other saxitoxin analogs through various in vitro and in vivo assays. These studies highlight the influence of specific chemical modifications on the toxin's ability to bind to and block voltage-gated sodium channels.

In a study using voltage-clamped frog skeletal muscle fibers, decarbamoylneosaxitoxin was found to be significantly less potent than its parent compound, neosaxitoxin. The relative potencies of decarbamoylneosaxitoxin compared to neosaxitoxin were 0.003 at pH 6.50, 0.004 at pH 7.25, and 0.005 at pH 8.25. nih.gov This indicates that the removal of the carbamoyl group dramatically reduces the toxin's blocking efficacy.

Another study that evaluated the in vitro potency of several paralytic shellfish poisoning toxins on cultured neurons established the following order of potency: Neosaxitoxin (NeoSTX) > decarbamoylsaxitoxin (B1670104) (dcSTX) > saxitoxin (STX) > gonyautoxin 1,4 (GTX1,4) > decarbamoylneosaxitoxin (dcNeoSTX) > gonyautoxin 2,3 (GTX2,3) > decarbamoylgonyautoxin 2,3 (dcGTX2,3) > gonyautoxin 5 (GTX5) > N-sulfocarbamoyl-gonyautoxin-2 and -3 (C1,2). ebi.ac.uk A similar ranking was observed in another study, which reported the order of in vitro potencies as saxitoxin (STX) > decarbamoylsaxitoxin (dcSTX) = neosaxitoxin (NeoSTX) > gonyautoxins 1, 4 (GTX1,4) > decarbamoylneosaxitoxin (dcNeoSTX) > gonyautoxins 2, 3 (GTX2,3) > decarbamoylgonyautoxins 2, 3 (dcGTX2,3) > gonyautoxin 5 (GTX5). nih.govacs.org These findings consistently place decarbamoylneosaxitoxin as a less potent analog compared to saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin.

The following table summarizes the relative potencies of decarbamoylneosaxitoxin and its analogs from the aforementioned studies.

| Toxin | Relative Potency Ranking (Study 1) | Relative Potency Ranking (Study 2) |

| Neosaxitoxin (NeoSTX) | 1 | 2 (equal to dcSTX) |

| Decarbamoylsaxitoxin (dcSTX) | 2 | 2 (equal to NeoSTX) |

| Saxitoxin (STX) | 3 | 1 |

| Gonyautoxin 1,4 (GTX1,4) | 4 | 3 |

| Decarbamoylneosaxitoxin (dcNeoSTX) | 5 | 4 |

| Gonyautoxin 2,3 (GTX2,3) | 6 | 5 |

| Decarbamoylgonyautoxin 2,3 (dcGTX2,3) | 7 | 6 |

| Gonyautoxin 5 (GTX5) | 8 | 7 |

| N-sulfocarbamoyl-gonyautoxin-2 and -3 (C1,2) | 9 | Not included |

Note: A lower number indicates higher potency.

Structure-Activity Relationship Studies (SAR) of Decarbamoylneosaxitoxin and Congeners

The structure-activity relationship (SAR) of decarbamoylneosaxitoxin and its congeners reveals the critical role of specific functional groups in determining the toxin's binding affinity and potency. The key structural features influencing activity are the guanidinium groups, the hydroxyl group at C-12, the N1-hydroxyl group, and the carbamoyl side chain.

The two guanidinium groups are essential for the toxin's activity, as their positive charge at physiological pH is crucial for the initial electrostatic attraction to the negatively charged residues in the sodium channel pore. mdpi.com The gem-diol at C-12 is also vital for high-affinity binding, likely through the formation of hydrogen bonds with the channel. nih.gov

The presence of the N1-hydroxyl group, which distinguishes neosaxitoxin and decarbamoylneosaxitoxin from saxitoxin and decarbamoylsaxitoxin respectively, generally increases potency. google.com This is attributed to the formation of an additional hydrogen bond with the channel, as seen with the interaction with Tyr-401 in the rat skeletal muscle NaV channel. nih.gov

However, the most striking feature in the SAR of decarbamoylneosaxitoxin is the dramatic loss of potency upon removal of the carbamoyl group from neosaxitoxin. nih.gov The fractional loss of potency due to decarbamoylation is significantly greater for neosaxitoxin than for saxitoxin. nih.gov This suggests a possible intramolecular interaction in neosaxitoxin between the N1-hydroxyl group and the hydroxyl group on the carbamoyl side chain at C-13, which may favorably orient the molecule for binding. nih.gov The removal of this carbamoyl group in decarbamoylneosaxitoxin eliminates this potential interaction and also removes a hydrogen bonding site (the amino group of the carbamoyl function), leading to a substantial decrease in binding energy and, consequently, potency. nih.gov Energetically, the reduced potency of decarbamoyl analogs can be attributed to the loss of hydrogen bonds that would otherwise be formed by the carbamoyl group. nih.gov

The following table summarizes the key structural features of decarbamoylneosaxitoxin and their impact on its activity.

| Structural Feature | Role in Activity |

| Guanidinium Groups | Essential for electrostatic interaction with the NaV channel pore. |

| C-12 Gem-diol | Important for hydrogen bonding and stabilizing the toxin-channel complex. |

| N1-Hydroxyl Group | Generally increases potency through an additional hydrogen bond, but can also have repulsive interactions. |

| Absence of Carbamoyl Group | Significantly reduces potency due to the loss of a key hydrogen bonding site and potential intramolecular interactions. |

Analytical Methodologies for Decarbamoylneosaxitoxin Research

Chromatographic Separation and Detection Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstones of modern analytical strategies for dcNEO. These methods offer the necessary selectivity and sensitivity to distinguish dcNEO from its numerous structural analogs.

HPLC with fluorescence detection (FLD) is a widely used and officially recognized method for the analysis of PSTs, including decarbamoylneosaxitoxin. mdpi.com Since PSTs are not naturally fluorescent, they must undergo a chemical oxidation step to convert them into fluorescent derivatives that can be detected. This oxidation can be performed either before (pre-column) or after (post-column) the chromatographic separation.

The pre-column oxidation (PreCOX) HPLC-FLD method involves the oxidation of PSTs prior to their injection into the HPLC system. food.gov.uk This approach, validated as AOAC Official Method 2005.06, uses oxidizing agents like periodate or peroxide to transform the toxins into fluorescent compounds. food.gov.ukproquest.com The resulting derivatives are then separated on a chromatographic column and detected by a fluorescence detector.

The method has been validated for a range of PSTs, and its application has been extended to include dcNEO as certified reference standards became available. food.gov.ukresearchgate.net The oxidation of N-hydroxylated toxins like dcNEO with periodate yields multiple fluorescent products, which can complicate chromatograms but provides characteristic fingerprints for identification. aesan.gob.es Hydrogen peroxide, another oxidizing agent used in this method, does not produce fluorescent derivatives for N-hydroxylated compounds such as dcNEO. aesan.gob.es

One of the significant advantages of the PreCOX method is its ability to serve as a rapid screening tool. aesan.gob.es A semi-quantitative screen can provide an initial estimate of total toxin concentration, and if the level is below the regulatory limit, no further quantification is necessary, saving time and resources. aesan.gob.es However, the method can be susceptible to matrix effects from co-extracted compounds in shellfish, which may interfere with the analysis. food.gov.uk

Table 1: Performance Characteristics of the Pre-column Oxidation HPLC-FLD Method for Selected Toxins

| Toxin Analyte | Repeatability (RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| dcNEO | 15% (in Pacific oysters) | Data not specified | Data not specified |

| dcGTX2,3 | Not specified | Potential for false positives due to co-eluting fluorescent components | Not specified |

| STX | <10% | Good | Good |

| NEO | 15% (in Pacific oysters) | Good | Good |

Source: Validation data for cockles and oysters. food.gov.uk

The post-column oxidation (PCOX) HPLC-FLD method separates the native, non-fluorescent toxins first using liquid chromatography. The toxins are then mixed with an oxidizing agent in a reaction coil after the analytical column, converting them into fluorescent derivatives just before they enter the fluorescence detector. nih.gov This technique has been adopted as AOAC Official Method 2011.02 and serves as an alternative to the pre-column oxidation method. proquest.comnih.govresearchgate.net

A key advantage of the PCOX method is that it separates the toxins in their original form, which can reduce the complexity of the chromatogram compared to the multiple derivative peaks sometimes generated in pre-column oxidation. mdpi.com The method is based on reversed-phase liquid chromatography with fluorescence detection set at an excitation wavelength of 330 nm and an emission wavelength of 390 nm. nih.govresearchgate.net

Collaborative studies have demonstrated the suitability of the PCOX method for analyzing PSTs in various shellfish matrices, including mussels, clams, oysters, and scallops. nih.gov It provides both an estimate of total toxicity and a detailed profile of the individual toxins present. nih.gov Research has also shown that using a porous graphitic carbon column can improve the separation of PST standards, including dcNEO. mdpi.com

Table 2: Limit of Detection (LOD) for selected PSTs using the PCOX Method in Different Shellfish Matrices (mg STX·diHCl eq·kg⁻¹)

| Toxin | Mussel | Clam | Scallop | Oyster |

|---|---|---|---|---|

| dcNEO | 0.0978 (concentration used in standard) | Not specified | Not specified | Not specified |

| dcSTX | Not specified | 0.0003 | Not specified | 0.0003 |

| dcGTX2 | 0.0001 | Not specified | Not specified | Not specified |

| C1 | 0.0001 | Not specified | 0.0001 | Not specified |

Source: Data from studies using a porous graphitic carbon column. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful confirmatory technique for the analysis of PSTs. sciex.comlabrulez.com It offers high selectivity and sensitivity, allowing for the direct detection of toxins without the need for derivatization. sciex.comulpgc.es This method is increasingly being adopted as an alternative to HPLC-FLD and bioassays due to its ability to identify and quantify all toxins in a single analysis. ulpgc.esshimadzu.com

Paralytic shellfish toxins, including decarbamoylneosaxitoxin, are highly water-soluble, polar compounds. sciex.comopcw.org This property makes their retention and separation on traditional reversed-phase LC columns challenging. sciex.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of such polar compounds. sciex.comresearchgate.netmedcraveonline.com

HILIC utilizes a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer. sciex.commedcraveonline.com This setup allows for the effective separation of PST isomers and provides good selectivity. researchgate.netmedcraveonline.com HILIC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple PSTs in various matrices, including shellfish and surface waters. shimadzu.comresearchgate.netnih.gov The use of HILIC can also enhance the sensitivity of MS/MS detection. medcraveonline.com

Table 3: HILIC-MS/MS Method Parameters for PST Analysis

| Parameter | Description |

|---|---|

| Column | TSK-GEL Amide-80 (150mm X 2.0 mm, 3.0μm) sciex.com |

| Mobile Phase A | Water with 2mM ammonium formate and 0.05% formic acid sciex.com |

| Mobile Phase B | Acetonitrile with 2mM ammonium formate and 0.05% formic acid sciex.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) nih.gov |

Source: Parameters from various validated HILIC-MS/MS methods. sciex.comnih.gov

Triple quadrupole mass spectrometers, including hybrid systems like the QTRAP, are frequently used for the quantification of PSTs due to their high sensitivity and selectivity. sciex.comlabrulez.com These instruments operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each toxin is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. sciex.comnih.gov

This process provides two levels of mass selectivity (precursor and product ion), which significantly reduces background noise and enhances confidence in analyte identification. sciex.com For decarbamoylneosaxitoxin, specific MRM transitions are monitored for accurate quantification. For instance, one study used the transition m/z 273.1 > 126.1 for dcNEO. sciex.com Another used decarbamoylneosaxitoxin as an internal standard for the analysis of neosaxitoxin, monitoring the transition m/z 273.12 > 180.00. nih.gov

QTRAP systems can develop robust and reliable methods for detecting a wide range of PSTs, with Limits of Quantitation (LOQ) often in the low ng/g range, meeting regulatory requirements. sciex.comsciex.com

Table 4: Example MRM Transitions for Decarbamoylneosaxitoxin on a QTRAP System

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Decarbamoylneosaxitoxin (dcNEO) | 273.1 | 126.1 | 225.1 |

Source: SCIEX QTRAP® 6500+ System Application Note. sciex.com

Capillary Electrophoresis (CE) and CE-MS/MS Approaches

Capillary Electrophoresis (CE) represents a family of high-efficiency separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.orgsciex.com It has emerged as a powerful tool for the analysis of PSTs, including decarbamoylneosaxitoxin, due to its high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. nih.govmdpi.com

In the context of PST analysis, CE methods, particularly Capillary Zone Electrophoresis (CZE), separate toxins based on their charge-to-size ratio as they migrate through an electrolyte solution within the capillary. wikipedia.orgsciex.com A CE method coupled with UV detection has been successfully developed for the separation of underivatized PSTs. nih.gov For instance, a study achieved baseline separation of seven different PSTs, demonstrating the technique's resolving power. This method showed linear responses for the toxins over a concentration range of 1.3 to 200 µM, with limits of detection (LOD) ranging from 0.1 to 0.3 µM. nih.gov

To enhance sensitivity and provide structural confirmation, CE can be coupled with mass spectrometry (MS). The use of an ionspray CE-MS interface facilitates the confirmation of electrophoretic peaks, providing a higher degree of certainty in toxin identification. nih.gov This combination is particularly valuable for complex sample matrices where co-eluting compounds might interfere with UV detection. The coupling of CE with tandem mass spectrometry (CE-MS/MS) further increases selectivity and sensitivity, allowing for the detection of toxins at very low concentrations. opcw.org

Immunochemical Assays for Toxin Detection (e.g., Enzyme-Linked Immunosorbent Assay, ELISA)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening PSTs due to their simplicity, speed, and high-throughput capabilities. nih.gov These assays utilize the specific binding between an antibody and an antigen (the toxin) to detect the presence of the target analyte. mdpi.com The most common format for small molecules like decarbamoylneosaxitoxin is the competitive ELISA. In this format, the toxin in the sample competes with a labeled toxin (enzyme conjugate) for a limited number of binding sites on an antibody. creative-diagnostics.comeurofins-technologies.com The resulting signal is inversely proportional to the concentration of the toxin in the sample. usgs.gov

A significant challenge in using immunoassays for a broad class of toxins like PSTs is the antibody's cross-reactivity with different toxin analogues. An antibody raised against one specific toxin, such as saxitoxin (B1146349), will often recognize other PSTs to varying degrees. usgs.gov This can lead to either an over- or underestimation of total toxicity depending on the toxin profile of the sample and the specific cross-reactivity of the antibody used. nih.gov

For decarbamoylneosaxitoxin specifically, available ELISA kits often show very low cross-reactivity. This limits their effectiveness for direct and accurate quantification of this particular analogue.

| Toxin Analogue | Cross-Reactivity (%) |

|---|---|

| Saxitoxin (STX) | 100 |

| Decarbamoyl STX | 29 |

| Gonyautoxin 2 & 3 (GTX2,3) | 23 |

| Neosaxitoxin | 1.3 |

| Decarbamoyl Neo STX | 0.6 |

As shown in the table, the reactivity of the antibody to decarbamoylneosaxitoxin is minimal compared to saxitoxin. While this makes the assay unsuitable for quantifying dcNEO, a positive result in a broad-spectrum ELISA can indicate the presence of PSTs, necessitating further analysis by more specific confirmatory methods. nih.gov

Receptor Binding Assays (RBA) for Paralytic Shellfish Toxins

The Receptor Binding Assay (RBA) is a functional method that quantifies the total toxicity of a sample containing PSTs. issc.org This technique leverages the specific mechanism of action of these toxins, which involves binding to voltage-gated sodium channels in nerve and muscle membranes. issc.org The RBA measures the integrated potency of all PST analogues in a sample based on their collective ability to bind to this receptor site. issc.orgnoaa.gov

The assay operates on a competitive binding principle. Unlabeled toxins present in a shellfish extract compete with a known amount of radiolabeled saxitoxin (typically tritiated saxitoxin, ³H-STX) for a finite number of sodium channel receptors prepared from rat brain membranes. issc.org After reaching binding equilibrium, the unbound radiolabeled toxin is removed, and the amount of bound ³H-STX is measured. The quantity of radioactivity detected is inversely related to the concentration of PSTs in the sample. issc.org

The RBA offers several advantages:

It provides a measure of total sample toxicity, reflecting the combined effect of all PST analogues present.

It is more sensitive than the traditional mouse bioassay, allowing for earlier detection of rising toxin levels. issc.orgnih.gov

It eliminates the routine use of live animals for testing. nih.govtandfonline.com

The RBA has been validated and approved by AOAC International as an official method for the determination of PSP toxicity in certain bivalve molluscs. noaa.gov Studies comparing RBA with other methods have shown a good correlation, though the RBA tends to yield slightly higher toxicity estimates compared to the mouse bioassay. nih.govtandfonline.com This functional assay is a valuable tool for regulatory monitoring and risk assessment of shellfish contaminated with PSTs, including decarbamoylneosaxitoxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Certified Reference Material Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and quantification of chemical compounds. In the field of marine biotoxin analysis, quantitative ¹H-NMR (qNMR) plays a critical role in the characterization and certification of reference materials. researchgate.net Certified Reference Materials (CRMs) are essential for the calibration of analytical instruments and the validation of methods, ensuring the accuracy and comparability of results between different laboratories.

For decarbamoylneosaxitoxin, qNMR is a key method used to determine the exact concentration of the toxin in CRM solutions. canada.ca The certified value for CRM-dcNEO-d, a calibration solution provided by the National Research Council Canada, is based on qNMR measurements. canada.ca This approach allows for direct quantification of the analyte without the need for an identical standard, as it relies on the relationship between the integrated signal of a specific proton in the target molecule and that of a certified internal standard of known concentration. researchgate.net

The process involves dissolving a precise amount of the purified toxin and an internal standard (e.g., potassium hydrogen phthalate) in a suitable deuterated solvent. canada.ca By comparing the integrals of specific, well-resolved proton signals from both the analyte and the standard, the concentration of the analyte can be accurately calculated. This makes qNMR an indispensable tool for producing highly accurate and traceable CRMs for decarbamoylneosaxitoxin and other PSTs, which are fundamental to the global quality control of shellfish safety monitoring. researchgate.netdntb.gov.ua

Method Validation and Performance Assessment

The validation of analytical methods is a mandatory process to ensure that a method is fit for its intended purpose. food.gov.uk For decarbamoylneosaxitoxin, this involves rigorously assessing several key performance characteristics to guarantee that the data generated are reliable, accurate, and reproducible. This is particularly important for regulatory methods used in food safety monitoring programs. ebi.ac.uk

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other toxin analogues or matrix components. In chromatographic methods like LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and the unique fragmentation pattern of the target molecule. nih.govfood.gov.uk

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. For PST analysis, correlation coefficients (r²) for calibration curves are expected to be greater than 0.99. canada.ca

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For decarbamoylneosaxitoxin, the analytical range must encompass the regulatory limits set for shellfish. researchgate.net

Recovery is a measure of the method's accuracy and is determined by analyzing a blank sample matrix that has been spiked with a known amount of the analyte. It represents the percentage of the true concentration that is detected by the analytical method. Acceptable recovery values for PSTs are typically within the range of 70-110% or 60-120%, depending on the specific toxin. food.gov.uk

Repeatability (intra-assay precision) measures the precision of the method under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses of the same sample and is usually expressed as the relative standard deviation (RSD) of the results. canada.ca

Reproducibility (inter-assay precision) measures the precision of the method between different laboratories or on different days, with different analysts, or on different equipment. This parameter is crucial for standardizing methods across various monitoring agencies. nih.gov

Validation studies for multi-toxin LC-MS/MS methods that include decarbamoylneosaxitoxin have demonstrated acceptable performance for these parameters across various shellfish species. nih.gov

| Parameter | Toxin Group | Matrix | Observed Value | Reference |

|---|---|---|---|---|

| Recovery | dcSTX | Shellfish | 94.8 – 113.3% | ebi.ac.uk |

| Recovery | PSTs (cocktail) | Mussels, Clams, Scallops, Oysters | 94 – 106% | canada.ca |

| Recovery | STX and dcSTX | Shellfish | 84 – 92% | nih.gov |

| Repeatability (RSDr) | PSTs | Mussels, Clams, Scallops, Oysters | 2 – 7% | canada.ca |

| Intermediate Precision (RSDwR) | PSTs (including dcNEO) | Bivalve Shellfish | Acceptable performance demonstrated | nih.gov |

| Intermediate Precision (RSDip) | PSTs | Mussels, Clams, Scallops, Oysters | 2 – 8% | canada.ca |

These validation data confirm that robust and reliable methods are available for the surveillance of decarbamoylneosaxitoxin and other paralytic shellfish toxins in seafood.

Characterization of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. epa.gov Establishing these limits is a critical step in the validation of methods for detecting decarbamoylneosaxitoxin (dcNEO), particularly given the low regulatory limits for paralytic shellfish toxins (PSTs) in seafood.

Methodologies such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for PST analysis. The determination of LOD and LOQ for dcNEO is influenced by several factors, including the analytical technique, the complexity of the sample matrix (e.g., mussels, clams, oysters), and the sample preparation procedures. researchgate.net

For regulatory purposes, such as the European Union Reference Laboratory for Marine Biotoxins (EURLMB) guidelines for the analysis of PSTs, specific performance criteria are set. The individual toxin LOQ should generally be equal to or lower than 1:20 of the regulatory limit, and the LOD should be equal to or lower than 1:50 of the regulatory level. aesan.gob.es This ensures that analytical methods are sensitive enough to protect public health. Research on various PSTs has established LODs ranging from approximately 3 to 28 nM and LOQs from 11 to 94 nM, depending on the specific toxin and analytical method. researchgate.net

Table 1: Reported LOD and LOQ Values for Paralytic Shellfish Toxins in Various Studies

Specific values for decarbamoylneosaxitoxin are often determined as part of a broader multi-toxin analysis. The values below represent the range observed for various PSTs, which is indicative of the performance of the analytical methods used.

| Analytical Method | Matrix | Analyte Group | Reported LOD Range (mg STX eq/kg) | Reported LOQ Range (mg STX eq/kg) |

|---|---|---|---|---|

| HPLC-FLD | Mussels, Clams, Scallops, Oysters | PSTs | 0.0001 - 0.0366 | 0.0001 - 0.0750 |

| HPLC-FLD | Not Specified | PSTs (CRMs) | ~0.005 (as nM) | ~0.017 (as nM) |

Data synthesized from multiple research sources. researchgate.netresearchgate.netnih.gov

Mitigation of Matrix Effects and Optimization of Calibration Strategies

Matrix effects present a significant challenge in the accurate quantification of decarbamoylneosaxitoxin in complex biological samples like shellfish. nih.govtudublin.ie These effects, caused by co-extracting compounds from the sample matrix, can either suppress or enhance the analyte signal during analysis, leading to inaccurate results. rsc.org The extent of the matrix effect is dependent on the analyte, the sample type, the sample preparation protocol, and the analytical instrument. nih.govnih.gov

Several strategies are employed to assess, minimize, or compensate for matrix effects:

Improved Sample Preparation: Effective sample clean-up is the first line of defense. Techniques like solid-phase extraction (SPE) and liquid-liquid partitioning can remove interfering components from the sample extract before instrumental analysis. tudublin.ie

Optimization of Chromatographic Conditions: Modifying the liquid chromatography parameters, such as the mobile phase composition and gradient, can help separate the analyte of interest from matrix components, thereby reducing their impact on the detector response. tudublin.ie

Advanced Instrumentation: The choice of ionization source in LC-MS/MS can influence susceptibility to matrix effects. nih.gov

Corrective Calibration Strategies: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies are necessary.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to mimic the matrix effects seen in the actual samples, thereby improving accuracy.

Standard Addition: This method involves adding known amounts of the analytical standard to aliquots of the sample extract. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined.

Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for effective normalization of the signal.

Table 2: Strategies for Mitigating Matrix Effects in Toxin Analysis

| Strategy | Description | Application Example |

|---|---|---|

| Sample Clean-up | Removal of interfering compounds from the extract. | Use of on-line Solid-Phase Extraction (SPE) to clean shellfish extracts before LC-MS/MS analysis. tudublin.ie |

| Chromatographic Optimization | Adjusting LC conditions to separate the analyte from matrix components. | Modifying the mobile phase gradient to resolve toxin peaks from interfering compounds. tudublin.ie |

| Matrix-Matched Standards | Preparing calibration standards in a blank sample matrix. | Creating calibration curves for PSTs in analyte-free mussel tissue extract. |

| Internal Standards | Adding a stable isotope-labeled standard to samples and calibrants. | Use of ¹³C- or ¹⁵N-labeled toxins to correct for signal suppression/enhancement. |

Development and Application of Certified Reference Materials and Analytical Standards

The availability of high-quality, certified reference materials (CRMs) and analytical standards is a prerequisite for accurate and reliable quantification of decarbamoylneosaxitoxin. CRMs are highly characterized materials with a certified property value, uncertainty, and traceability, making them essential for method validation, calibration, and quality control.

Several international organizations and commercial entities produce and distribute CRMs for PSTs, including decarbamoylneosaxitoxin. The National Research Council Canada (NRC-CNRC) is a key provider of these materials. aesan.gob.escanada.cacanada.ca They offer certified calibration solutions of dcNEO, providing a known concentration to which laboratories can compare their measurements. aesan.gob.escanada.ca These CRMs are critical for ensuring the comparability of results between different laboratories and over time. For example, CRM-dcNEO-d is a certified calibration solution of decarbamoylneosaxitoxin in a dilute hydrochloric acid solution. aesan.gob.escanada.cacanada.ca

In addition to pure substance CRMs, matrix reference materials, such as homogenized shellfish tissue containing naturally incurred toxins, are also developed. nih.gov These materials are invaluable for assessing the entire analytical procedure, including extraction efficiency and the mitigation of matrix effects. The development of these materials involves procurement of toxic material, extensive characterization, homogeneity and stability studies, and interlaboratory comparison exercises to assign a certified value. nih.gov

The use of these standards is fundamental in routine monitoring programs for seafood safety, where accurate quantification is necessary to enforce regulatory limits. nih.gov

Table 3: Available Certified Reference Materials for Decarbamoylneosaxitoxin

| Product Name/Code | Provider | Description | Certified Concentration |

|---|---|---|---|

| CRM-dcNEO-d | National Research Council Canada (NRC-CNRC) | Certified calibration solution of dcNEO in aqueous 0.5 mM hydrochloric acid. aesan.gob.escanada.ca | 30.4 ± 1.7 µmol/L |

Comparative Studies with Saxitoxin Analogs

Structural Diversity and Classification of Saxitoxin (B1146349) Congeners

The saxitoxin family is a broad group of over 50 naturally occurring neurotoxic alkaloids. nih.govnih.gov These congeners all share a common tricyclic molecular framework (a 3,4-propinoperhydropurine system) but differ in the substituent side chains. nih.gov This structural diversity leads to a wide range of toxicities among the analogs. nih.gov The toxins can be broadly categorized as either hydrophilic or hydrophobic. nih.gov

The primary classification of saxitoxin congeners is based on the chemical groups attached to the core structure. These classes include:

Non-sulfated toxins: This group includes saxitoxin (STX) itself and neosaxitoxin (NeoSTX). nih.govmdpi.com

Mono-sulfated toxins: Known as the gonyautoxins (GTX), these have a single sulfate group.

Di-sulfated toxins: Often referred to as C-toxins. nih.gov

Decarbamoylated analogs: These toxins lack the carbamoyl (B1232498) side chain (-OCONH2). Decarbamoylneosaxitoxin (dcNeoSTX) belongs to this category, derived from the removal of the carbamoyl group from neosaxitoxin. nih.govnih.govnih.gov Other members include decarbamoylsaxitoxin (B1670104) (dcSTX) and decarbamoylgonyautoxins (dcGTXs). nih.gov

Hydrophobic analogs: A more recently discovered class of STX derivatives. nih.govnih.gov

Classification of Selected Saxitoxin Analogs

| Classification | Abbreviation | Parent Compound | Key Structural Difference from Parent |

|---|---|---|---|

| Non-sulfated | STX | - | Reference Compound |

| Non-sulfated | NeoSTX | STX | Addition of a hydroxyl group at N1 |

| Decarbamoylated | dcNeoSTX | NeoSTX | Removal of the carbamoyl side chain |

| Decarbamoylated | dcSTX | STX | Removal of the carbamoyl side chain |

| Mono-sulfated | GTX1,4 | STX | Addition of a sulfate group |

| Di-sulfated | C1,2 | STX | Addition of two sulfate groups |

In Vitro Studies of Relative Biological Potency (e.g., Electrophysiological Measurements in Cultured Neurons)

The biological potency of saxitoxin analogs is primarily due to their ability to block voltage-gated sodium channels (NaVs), thereby inhibiting the propagation of action potentials in nerve and muscle cells. nih.gov Electrophysiological techniques, such as voltage-clamp studies on cultured neurons, provide a precise method for quantifying this activity.

Research evaluating the potency of various PSTs by measuring their ability to inhibit voltage-dependent sodium currents in cultured neuronal cells has established a clear hierarchy of in vitro potency. nih.govresearchgate.net Based on their half-maximal inhibitory concentrations (IC50), the order of potency is: Neosaxitoxin (NeoSTX) > decarbamoylsaxitoxin (dcSTX) > saxitoxin (STX) > gonyautoxin 1,4 (GTX1,4) > decarbamoylneosaxitoxin (dcNeoSTX) > gonyautoxin 2,3 (GTX2,3) > decarbamoylgonyautoxin 2,3 (dcGTX2,3) > gonyautoxin 5 (GTX5) > N-sulfocarbamoyl-gonyautoxin-2 and -3 (C1,2). nih.govresearchgate.net

Studies on voltage-clamped frog skeletal muscle fibers have quantified the potency of dcNeoSTX relative to its parent compound, NeoSTX. nih.gov These experiments demonstrated that the removal of the carbamoyl group significantly reduces the toxin's potency. The fractional loss of potency due to decarbamoylation is notably greater in NeoSTX than in STX. nih.gov This enhanced loss of activity is potentially due to an intramolecular interaction between the N-1 hydroxyl group in NeoSTX and another part of the molecule, which is disrupted by the removal of the carbamoyl group. nih.gov

Relative Potency of dcNeoSTX Compared to NeoSTX at Different pH Levels

| pH | Relative Potency (dcNeoSTX vs. NeoSTX) |

|---|---|

| 6.50 | 0.003 |

| 7.25 | 0.004 |

| 8.25 | 0.005 |

Data from electrophysiological measurements on frog skeletal muscle fiber. nih.gov

Research on Toxicity Equivalency Factors (TEFs) for Mixture Assessment

In natural environments, paralytic shellfish toxins typically occur as complex mixtures of various analogs. To assess the total public health risk, the concept of Toxicity Equivalency Factors (TEFs) is employed. who.int A TEF is a value that expresses the toxicity of a specific analog as a fraction of the toxicity of a reference compound, which for this group is saxitoxin (STX). who.int By applying these factors, the concentration of each analog can be converted to saxitoxin equivalents (STX eq.), and the total toxicity of a sample can be calculated as a single value. nih.gov

The establishment of TEFs relies on robust toxicological data, with values often derived from in vivo methods like the mouse bioassay. researchgate.net However, in vitro data from methods such as electrophysiological measurements are increasingly recognized for their utility in determining the relative potencies that inform TEF values. nih.govresearchgate.net

Based on data from mouse bioassays, TEFs have been established for numerous saxitoxin analogs. These values are critical for regulatory agencies to set safe limits for PSTs in seafood. researchgate.net

Toxicity Equivalency Factors (TEFs) for Selected Saxitoxin Analogs

| Toxin Analog | Abbreviation | TEF (based on mouse bioassay) |

|---|---|---|

| Saxitoxin | STX | 1.00 |

| Neosaxitoxin | NeoSTX | 1.00 |

| Decarbamoylneosaxitoxin | dcNeoSTX | 0.40 |

| Decarbamoylsaxitoxin | dcSTX | 0.60 |

| Gonyautoxin 1 & 4 | GTX1,4 | 1.00 |

| Gonyautoxin 2 & 3 | GTX2,3 | 0.40 |

| Gonyautoxin 5 | GTX5 | 0.10 |

| N-sulfocarbamoyl gonyautoxin 2&3 | C1,2 | 0.01 |

TEF values are relative to saxitoxin (TEF = 1.0). Data derived from mouse bioassay studies. researchgate.net

Molecular Recognition and Binding Profiles with Toxin-Binding Proteins (e.g., Saxiphilins)

In addition to their interaction with sodium channels, saxitoxins can be bound by specific toxin-binding proteins. One of the best-characterized of these is saxiphilin, a soluble, high-affinity STX-binding protein found in the plasma of some amphibians, like the bullfrog (Rana catesbeiana). dtic.milnih.gov Saxiphilin binds STX with very high affinity, having a dissociation constant (Kd) of approximately 0.2 nM. nih.govnih.gov This protein is thought to function as a "toxin sponge," providing a defense mechanism against STX intoxication. biorxiv.orgescholarship.org

Structural and functional studies have revealed that saxiphilin recognizes STX through a "lock and key" mechanism, utilizing a pre-organized, relatively rigid binding pocket. nih.gov This pocket can accommodate many modifications to the STX molecule. For instance, the carbamoyl group of STX is located on the solvent-exposed side of the binding pocket, and its removal to form dcSTX has a minimal effect on binding affinity. biorxiv.org

However, a critical structural feature for saxiphilin binding is the substituent at the N1 position of the toxin. Structural studies have shown that the N1-hydroxyl group, which is the defining feature of neosaxitoxin and its derivatives, prevents binding to saxiphilin. nih.gov Therefore, despite being a decarbamoylated analog, decarbamoylneosaxitoxin (dcNeoSTX) is not expected to bind to saxiphilin due to the presence of this N1-hydroxyl group. nih.gov This demonstrates a key difference in molecular recognition between saxiphilins and voltage-gated sodium channels, as the latter are potently blocked by neosaxitoxins.

Binding Affinity of Key STX Analogs to Bullfrog Saxiphilin

| Toxin Analog | Key Structural Feature | Binding to Saxiphilin |

|---|---|---|

| Saxitoxin (STX) | N1-H | High Affinity (Kd ≈ 0.2 nM) |

| Decarbamoylsaxitoxin (dcSTX) | N1-H, no carbamoyl group | High Affinity |

| Neosaxitoxin (NeoSTX) | N1-OH | No significant binding |

| Decarbamoylneosaxitoxin (dcNeoSTX) | N1-OH, no carbamoyl group | No significant binding |

Binding characteristics are based on the influence of key structural moieties on the interaction with saxiphilin. nih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Analytical Tools and Rapid Screening Methods

The detection of decarbamoylneosaxitoxin and its analogs is critical for public health and environmental monitoring. Research is focused on developing faster, more sensitive, and field-portable analytical methods.

Recent advancements in analytical chemistry have led to the development of sophisticated methods for the detection and quantification of decarbamoylneosaxitoxin and other saxitoxin (B1146349) analogs. One such technique is on-line solid-phase extraction coupled to hydrophilic interaction liquid chromatography high-resolution mass spectrometry (on-line SPE-HILIC-HRMS). This method has been optimized for the fast and sensitive determination of saxitoxin, neosaxitoxin, and their decarbamoyl analogues in both fresh and brackish waters nih.govresearchgate.net. Another promising technique is ultra-performance liquid chromatography with post-column fluorescent detection (UPLC/OX/FD), which offers a rapid method for the analysis of these toxins mdpi.comresearchgate.net. These advanced laboratory-based methods provide high accuracy and sensitivity, crucial for regulatory monitoring and research.

Alongside these advanced laboratory techniques, there is a significant push towards the development of rapid screening methods that can be deployed in the field. These tools are essential for providing quick, on-site assessments of shellfish and water quality, enabling timely public health interventions. Lateral flow assays (LFAs) are a notable example of a rapid, user-friendly screening tool for saxitoxin and its derivatives attogene.comnih.gov. These immunochromatographic tests can provide qualitative or semi-quantitative results in a short amount of time, making them suitable for initial screening purposes nih.gov. The development of biosensors also represents a major area of research, with the potential for real-time, in-situ monitoring of marine biotoxins usda.gov.

| Method | Principle | Key Advantages | Primary Application |

|---|---|---|---|

| on-line SPE-HILIC-HRMS | Chromatographic separation followed by high-resolution mass spectrometry. | High sensitivity and specificity; automated sample cleanup. | Quantitative analysis in research and regulatory laboratories. |

| UPLC/OX/FD | Ultra-performance liquid chromatography with post-column oxidation and fluorescence detection. | Rapid analysis time compared to conventional HPLC. | Routine monitoring of shellfish toxins. |

| Lateral Flow Assays (LFAs) | Immunochromatographic test strips. | Fast, portable, and easy to use. | Rapid on-site screening of shellfish and water samples. |

| Biosensors | Biological recognition element coupled to a transducer. | Potential for real-time, continuous monitoring. | In-situ environmental monitoring and food safety screening. |

Elucidation of Potential Intracellular Functions of Decarbamoylneosaxitoxin within Producing Organisms

While the toxic effects of decarbamoylneosaxitoxin on higher organisms are well-documented, its precise role within the dinoflagellates and cyanobacteria that produce it remains an area of active investigation. Understanding the intracellular functions of this and other PSTs could provide insights into the ecological advantages they confer to the producing organisms.

The biosynthesis of saxitoxin and its analogs, including decarbamoylneosaxitoxin, is a complex enzymatic process. In cyanobacteria, a gene cluster known as the sxt cluster encodes the enzymes responsible for toxin production nih.gov. The biosynthetic pathway in dinoflagellates is less understood due to their complex genomes, but it is believed to involve a similar set of reactions nih.gov. Decarbamoylneosaxitoxin is formed as part of this pathway, and its presence and concentration can vary depending on the species and environmental conditions.

The biological role of these toxins for the producing organisms is not fully understood, but several hypotheses have been proposed nih.gov. These include roles in chemical defense against grazers, involvement in intercellular signaling, or as a means of competition with other microorganisms. The production of these toxins may confer a selective advantage to the producing organisms, allowing them to thrive in their environment nih.gov. Further research is needed to fully elucidate the specific intracellular functions of decarbamoylneosaxitoxin and to understand the regulatory mechanisms that control its production in response to environmental cues.

Research on Bioremediation and Detoxification Strategies for Contaminated Environments

The presence of decarbamoylneosaxitoxin and other PSTs in aquatic environments poses a significant threat to ecosystems and human health. Consequently, there is growing interest in developing effective strategies for the bioremediation and detoxification of contaminated water and shellfish.

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform environmental pollutants into less harmful substances nih.gov. Research in this area is exploring the potential of bacteria and other microorganisms to break down PSTs, including decarbamoylneosaxitoxin. The hydrolysis of the carbamoyl (B1232498) group, which distinguishes decarbamoyl analogs from their carbamoyl counterparts, can be a key step in the detoxification process and can be facilitated by certain enzymes researchgate.net. The identification and characterization of enzymes and microbial pathways capable of degrading these toxins are crucial for developing practical bioremediation technologies mdpi.commdpi.com.

Phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants, is another potential avenue for the detoxification of environments affected by harmful algal blooms nih.gov. While research in this area for marine biotoxins is still in its early stages, it offers a potentially sustainable and cost-effective approach to managing contaminated sites. The development of these bioremediation and detoxification strategies requires a multidisciplinary approach, combining microbiology, biochemistry, and environmental engineering to create effective and environmentally friendly solutions.

Computational Chemistry and Molecular Modeling Applications in Toxin Interaction Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the molecular basis of toxin-receptor interactions. These in silico approaches provide detailed insights into how decarbamoylneosaxitoxin and its analogs bind to their primary target, the voltage-gated sodium channels.

The insights gained from these computational studies can guide the design of novel therapeutic agents or diagnostic tools. By understanding the precise molecular interactions that govern toxin binding, it may be possible to develop molecules that can block this interaction and act as antidotes. Furthermore, computational models can be used to predict the potential toxicity of newly discovered saxitoxin analogs, aiding in risk assessment and public health management scilit.comscirp.org.

| Computational Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding pose of decarbamoylneosaxitoxin in the sodium channel. | Identification of key binding interactions and understanding of binding affinity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the toxin-receptor complex over time. | Elucidation of the stability of the complex and the role of solvent molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic properties of the toxin and its interaction with the receptor. | Accurate calculation of binding energies and understanding of charge distribution. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of saxitoxin analogs with their biological activity. | Prediction of the toxicity of new or uncharacterized analogs. |

Exploration of Biotechnological Potential of Decarbamoylneosaxitoxin and Related Compounds

Despite their toxicity, the unique pharmacological properties of decarbamoylneosaxitoxin and other saxitoxin analogs have sparked interest in their potential biotechnological and therapeutic applications. Their high specificity for voltage-gated sodium channels makes them valuable tools for studying the function of these channels and for the development of new drugs.

The ability of saxitoxin and its derivatives to block sodium channels has led to their investigation as potential therapeutic agents, particularly in the field of pain management nih.gov. By selectively blocking the sodium channels involved in pain signaling, these compounds could offer a novel approach to the treatment of chronic pain. While significant research and development are still required, the unique mechanism of action of these toxins presents a promising avenue for the discovery of new analgesics mdpi.com.

In addition to their therapeutic potential, saxitoxin and its analogs are widely used as research tools in neurobiology and pharmacology mdpi.com. Their high affinity and specificity for sodium channels make them invaluable for characterizing the properties of these channels and for studying their role in various physiological processes. The availability of certified reference materials for decarbamoylneosaxitoxin and other analogs is crucial for ensuring the accuracy and comparability of research findings in this field canada.ca. The continued exploration of the biotechnological potential of these marine biotoxins could lead to the development of new scientific tools and therapeutic agents.

Q & A

Q. How can Decarbamoylneosaxitoxin (dcNEO) be reliably identified and quantified in biological samples?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., U-[15N6]-dcNEO) to ensure accuracy and minimize matrix interference. Retention time matching and fragmentation patterns should align with certified reference materials .

- Calibrate instruments using commercially available dcNEO dihydrochloride standards (e.g., 0.5 mL vials at 20 µg/mL in hydrochloric acid solution) to establish linear quantification ranges .

Q. What experimental protocols are recommended for assessing dcNEO cytotoxicity in cell lines?

Methodological Answer:

- Employ the MTT assay to determine IC50 values, as demonstrated in studies using T47D breast cancer cells. Optimize exposure times (e.g., 24–48 hours) and toxin concentrations (e.g., 100–500 µg/mL) to account for cell line variability .

- Include positive controls (e.g., saxitoxin) and validate results with triplicate measurements to ensure reproducibility .

Q. How should researchers prepare and store dcNEO standard solutions for stability?

Methodological Answer:

- Dissolve dcNEO in 75% acetonitrile with 0.25% formic acid to mimic physiological conditions and prevent degradation. Store at -80°C in amber vials to avoid photodegradation and hydrolysis .

- Regularly verify purity via LC-MS/MS and adjust pH to 3–4 using hydrochloric acid to maintain stability .

Advanced Research Questions

Q. What molecular docking strategies are effective for studying dcNEO interactions with ion channels like Nav1.7?

Methodological Answer:

- Use AutoDock Vina or Schrödinger Suite to model dcNEO binding to Nav1.6. Prioritize docking poses with the lowest binding energy (e.g., ΔG = -9.29 kcal/mol) and validate with mutagenesis studies to identify critical residues .

- Compare results with related toxins (e.g., saxitoxin) to assess specificity. Include solvent-accessible surface area (SASA) calculations to evaluate binding pocket accessibility .